![molecular formula C17H23ClN2OS B2788249 3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride CAS No. 1423025-71-1](/img/structure/B2788249.png)
3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride
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Description
3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C17H23ClN2OS and its molecular weight is 338.89. The purity is usually 95%.
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Biological Activity
3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride is a compound of significant interest due to its complex structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H22N2OS, with a molecular weight of 302.4 g/mol. Its IUPAC name is 3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide. The structure includes an amino group, a thiophene ring, and a phenylpropanamide moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C17H22N2OS |
Molecular Weight | 302.4 g/mol |
IUPAC Name | 3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide |
InChI | InChI=1S/C17H22N2OS/c1-12(2)17(15-9-6-10-21-15)19-16(20)11-14(18)13-7-4-3-5-8-13/h3-10,12,14,17H,11,18H2,1-2H3,(H,19,20) |
Origin | United States |
The mechanism of action for this compound involves interactions with specific molecular targets within cells. These targets may include enzymes and receptors involved in inflammatory and antimicrobial pathways. The compound has been studied for its potential to modulate the activity of various signaling pathways that are critical in disease processes.
Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate that it has potential antimicrobial effects against various pathogens, which could be beneficial in developing new antibiotics.
- Cancer Research : The compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that related compounds effectively reduced inflammation markers in macrophage cell lines when exposed to lipopolysaccharides (LPS). This suggests a similar potential for the target compound.
- Antimicrobial Testing : A study on derivatives of thiophene compounds showed significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. This supports further investigation into the antimicrobial efficacy of the compound .
- Cancer Cell Line Studies : Research on structurally similar compounds indicated potential cytotoxic effects against breast cancer and leukemia cell lines, suggesting that the target compound may also exhibit similar properties.
Properties
IUPAC Name |
3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-12(2)17(15-9-6-10-21-15)19-16(20)11-14(18)13-7-4-3-5-8-13;/h3-10,12,14,17H,11,18H2,1-2H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDGMQJPQDGQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.